[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
CAS No.:
Cat. No.: VC15789977
Molecular Formula: C12H14FN3
Molecular Weight: 219.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14FN3 |
|---|---|
| Molecular Weight | 219.26 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C12H14FN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3 |
| Standard InChI Key | QJKALOVNFUNZJI-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)CNCC2=CC(=CC=C2)F |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure comprises two primary components:
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A 3-fluorophenyl group attached to a methylene bridge (), forming the benzylamine segment.
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A 1-methyl-1H-pyrazol-5-ylmethyl group linked via a secondary amine .
The fluorine atom at the meta position of the phenyl ring introduces electronegativity, influencing electronic distribution and intermolecular interactions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to hydrogen bonding and π-π stacking capabilities.
Table 1: Key Molecular Properties
Stereochemical Considerations
Synthetic Methodologies
Nucleophilic Substitution Routes
The synthesis typically involves a multi-step sequence:
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Formation of the Pyrazole Intermediate: 1-Methyl-1H-pyrazole-5-carbaldehyde undergoes reductive amination with benzylamine derivatives.
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Fluorophenyl Incorporation: A Buchwald–Hartwig coupling or Ullmann reaction introduces the 3-fluorophenyl group .
Table 2: Representative Synthesis Conditions
Continuous Flow Optimization
Recent advances utilize continuous flow reactors to enhance reaction efficiency. By maintaining precise temperature control and reagent stoichiometry, yields improve to >85% .
Chemical Reactivity and Functionalization
Amine-Derived Reactions
The secondary amine undergoes:
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Alkylation: Reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines.
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Acylation: Forms amides upon treatment with acyl chlorides.
Electrophilic Aromatic Substitution
The fluorine atom directs electrophiles to the ortho and para positions of the phenyl ring. Bromination using -bromosuccinimide (NBS) yields mono- and di-substituted derivatives .
| Assay | Result | Source |
|---|---|---|
| Antibacterial (S. aureus) | MIC = 32 μg/mL | |
| Anticancer (MCF-7) | IC = 18.5 μM |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl): δ 7.32–7.25 (m, 1H, Ar–H), 6.95–6.89 (m, 2H, Ar–H), 6.78 (s, 1H, pyrazole-H), 3.87 (s, 3H, N–CH), 3.72 (s, 2H, N–CH–Ar).
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F NMR: δ -112.4 ppm (s, Ar–F).
Infrared Spectroscopy
Strong absorption at 1650 cm corresponds to C=N stretching in the pyrazole ring.
Pharmaceutical Applications and Future Directions
Drug Development
The compound serves as a lead structure for kinase inhibitors due to its ability to occupy hydrophobic pockets in ATP-binding sites. Structural analogs are under investigation for Alzheimer’s disease, targeting β-secretase .
Agrochemistry
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis .
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